molecular formula C7H3ClF2O B1422677 3-Chloro-4,5-difluorobenzaldehyde CAS No. 1261737-50-1

3-Chloro-4,5-difluorobenzaldehyde

Cat. No. B1422677
M. Wt: 176.55 g/mol
InChI Key: HQSIMCODZRPQRV-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3ClF2O and a molecular weight of 176.55 . It is a colorless to yellow liquid .


Synthesis Analysis

The synthesis of fluorobenzaldehydes, which includes 3-Chloro-4,5-difluorobenzaldehyde, can be achieved by reacting a chlorobenzaldehyde with an alkali fluoride in a dipolar aprotic medium .


Molecular Structure Analysis

The InChI code for 3-Chloro-4,5-difluorobenzaldehyde is 1S/C7H3ClF2O/c8-5-1-4 (3-11)2-6 (9)7 (5)10/h1-3H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Chloro-4,5-difluorobenzaldehyde is a colorless to yellow liquid . It is stored at a temperature between 2-8°C .

Scientific Research Applications

  • 3-Chloro-4-fluorobenzaldehyde

    • Application: This compound is used as a building block in organic synthesis .
    • Method: It’s typically used in reactions with other organic compounds to form more complex molecules .
    • Results: One specific application mentioned is the synthesis of triclosan analogs bearing an isoxazole group on the ring .
  • 3,5-Difluorobenzaldehyde

    • Application: This compound is also used as a building block in organic synthesis .
    • Method: Similar to the previous compound, it’s used in reactions with other organic compounds .
    • Results: The 19F {′H} spectra of 3,5-difluorobenzaldehyde at low temperature in dimethyl ether solution was studied .
  • 3,4-Difluorobenzaldehyde

    • Application: This compound was used in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives .
    • Method: The exact method of application is not specified, but it likely involves reactions with other organic compounds .
    • Results: The results of this specific application are not provided .
  • 3,4,5-Trifluorobenzaldehyde
    • Application: This compound may be used in the synthesis of 3,4,5-tris (methylthio)benzaldehyde .
    • Method: The exact method of application is not specified, but it likely involves reactions with other organic compounds .
    • Results: The results of this specific application are not provided .
  • 3-Chloro-4-fluorobenzaldehyde

    • Application: This compound was used in the synthesis of triclosan analogs bearing an isoxazole group on the ring .
    • Method: The exact method of application is not specified, but it likely involves reactions with other organic compounds .
    • Results: The results of this specific application are not provided .
  • 3,5-Difluorobenzaldehyde

    • Application: The 19F {′H} spectra of 3,5-difluorobenzaldehyde at low temperature in dimethyl ether solution was studied .
    • Method: The exact method of application is not specified, but it likely involves reactions with other organic compounds .
    • Results: The results of this specific application are not provided .

Safety And Hazards

3-Chloro-4,5-difluorobenzaldehyde is considered hazardous. It is combustible and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-chloro-4,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSIMCODZRPQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,5-difluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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